molecular formula C23H19N3O3S2 B2602704 4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 361170-47-0

4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2602704
CAS No.: 361170-47-0
M. Wt: 449.54
InChI Key: PNIUOBSUSSLUCC-UHFFFAOYSA-N
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Description

4-(Indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound designed for research applications, incorporating a benzothiazole core linked to an indoline sulfonamide moiety. This structure combines two privileged scaffolds in medicinal chemistry: the benzothiazole ring system is known for its diverse pharmacological potential, and the indoline sulfonamide group has been identified as a key pharmacophore in enzyme inhibition studies . The specific inclusion of the sulfonamide group is of significant research interest, as such moieties can act as zinc-binding groups (ZBGs) and have been demonstrated in molecular docking studies to bind competitively in the active site of bacterial enzymes like DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a promising target for novel antibiotics . Furthermore, sulfonamide-containing compounds are extensively investigated for their inhibitory effects on a range of enzymes, including urease and α-glucosidase, making them valuable tools for metabolic and microbiological research . The structural features of this compound, particularly the sulfonamide linker and the lipophilic aromatic systems, suggest potential for exploration in drug discovery programs aimed at infectious diseases and metabolic disorders. Researchers can utilize this chemical for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-15-6-11-19-21(14-15)30-23(24-19)25-22(27)17-7-9-18(10-8-17)31(28,29)26-13-12-16-4-2-3-5-20(16)26/h2-11,14H,12-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIUOBSUSSLUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indoline sulfonyl chloride.

    Coupling with Benzothiazole Derivative: The indoline sulfonyl chloride is then coupled with a 6-methylbenzo[d]thiazol-2-amine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, leading to the downregulation of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the benzothiazole substituents and the sulfonamide/amide side chains:

Compound Name Key Substituents Melting Point/Physical Properties Biological Activity/Notes Reference
Target Compound : 4-(Indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide 6-methylbenzothiazole, indoline-1-sulfonyl Not reported Hypothesized enzyme inhibition (structural analogy) -
N-(6-Methylbenzo[d]thiazol-2-yl)benzamide (3a) 6-methylbenzothiazole, unsubstituted benzamide Not reported Intermediate; used in corrosion inhibition studies
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c) 5,6-dimethylbenzothiazole Not reported Tested for antitumor activity via tubulin inhibition
N-(4-(2-Pyridyl)thiazol-2-yl)benzamide 2-pyridyl-thiazole Not reported Micromolar adenosine affinity
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Piperidinylsulfonyl, 2,5-dimethylphenyl-thiazole Not reported Potentiates TLR adjuvant activity via NF-κB
Compound 12b () 3,5-Dimethoxyphenyl, 4-methylpiperazine 234.6–238.2°C High crystallinity due to methoxy groups

Key Observations :

  • Benzothiazole Substitutions: The 6-methyl group on the benzothiazole ring in the target compound is distinct from analogues with methoxy (e.g., 4i in ) or bromo (e.g., compound 11 in ) substituents.
  • Sulfonamide Variations : The indoline sulfonyl group differentiates the target from compounds with piperidinylsulfonyl (e.g., 2D216) or methyl(phenyl)sulfamoyl () groups. Indoline’s bicyclic structure may confer unique steric and electronic properties, influencing target binding .
  • Amide Core : Unlike cyclopentanamide derivatives (), the benzamide core in the target compound is retained, suggesting its necessity for maintaining bioactivity in this structural class .
Physicochemical Properties
  • Melting Points: Derivatives with polar groups (e.g., 12b’s dimethoxyphenyl in ) exhibit higher melting points (>230°C), whereas nonpolar substituents (e.g., methyl in 3a) result in lower values. The target’s indoline sulfonyl group, being polar yet rigid, may confer intermediate thermal stability .
  • Solubility : Piperazine-containing analogues (e.g., 4i in ) likely have improved aqueous solubility due to their basic nitrogen, whereas the target’s sulfonamide may reduce solubility unless formulated with counterions .

Biological Activity

The compound 4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and synthesis pathways, supported by data tables and relevant case studies.

Structural Characteristics

The molecular structure of this compound features:

  • Indoline moiety : Known for its pharmacological properties.
  • Sulfonyl group : Enhances solubility and biological activity.
  • Benzothiazole component : Associated with various biological activities, including antimicrobial and anticancer effects.

The compound can be represented as follows:

C23H22N4O3S\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Physical Properties

The compound's physical properties are essential for understanding its behavior in biological systems. While specific melting and boiling points need experimental validation, the general characteristics include:

  • Molecular Weight : Approximately 438.52 g/mol
  • Solubility : Soluble in organic solvents, which is beneficial for drug formulation.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Antitumor Activity

In a study involving indoline derivatives, compounds demonstrated IC50 values ranging from 5 to 10 µM against human cancer cell lines (e.g., HCC827 and NCI-H358), indicating potent antitumor effects compared to standard chemotherapy agents .

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : Induces apoptosis in cancer cells.
  • Targeting Specific Pathways : Modulates signaling pathways involved in cell survival and growth.

Antimicrobial Activity

The benzothiazole moiety contributes to antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Data Summary

Biological ActivityIC50 (µM)Cell Lines/Organisms
Antitumor Activity5 - 10HCC827, NCI-H358
Antimicrobial ActivityVariesStaphylococcus aureus, Candida albicans

Synthesis Pathway

The synthesis of this compound typically involves multiple steps:

  • Formation of the Indoline Sulfonamide : Reacting indoline with sulfonyl chloride.
  • Coupling with Benzothiazole : Using coupling agents to attach the benzothiazole moiety.
  • Purification : Employing chromatography techniques to isolate the final product.

Reaction Conditions

Key reaction conditions include:

  • Temperature Control : Essential to prevent side reactions.
  • Choice of Solvents : Organic solvents such as DMF or DMSO are commonly used.

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